

# Elucidation of the Chemical Structure of Antibacterial Agent 143: A Technical Overview

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## Compound of Interest

Compound Name: Antibacterial agent 143

Cat. No.: B10806115

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## Abstract

**Antibacterial agent 143**, also identified as N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylpropanamide, is a synthetic compound exhibiting notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its chemical structure. While the specific primary literature detailing the complete experimental data for this compound is not publicly available, this document outlines the established and validated protocols for the synthesis and characterization of structurally analogous 2-acylamino-4-arylthiazoles. The presented data is representative and intended to guide researchers in the analysis of this and similar chemical entities.

## Compound Identification and Properties

**Antibacterial agent 143** is a well-defined chemical entity with the following identifiers and properties:

Property	Value
Systematic Name	N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylpropanamide
Common Name	Antibacterial agent 143, Compound 5a
CAS Number	299405-68-8
Molecular Formula	C <sub>17</sub> H <sub>13</sub> BrN <sub>2</sub> OS
Molecular Weight	373.27 g/mol
SMILES	<chem>O=C(CC1=CC=CC=C1)NC2=NC(C3=CC=C(Br)C=C3)=CS2</chem>

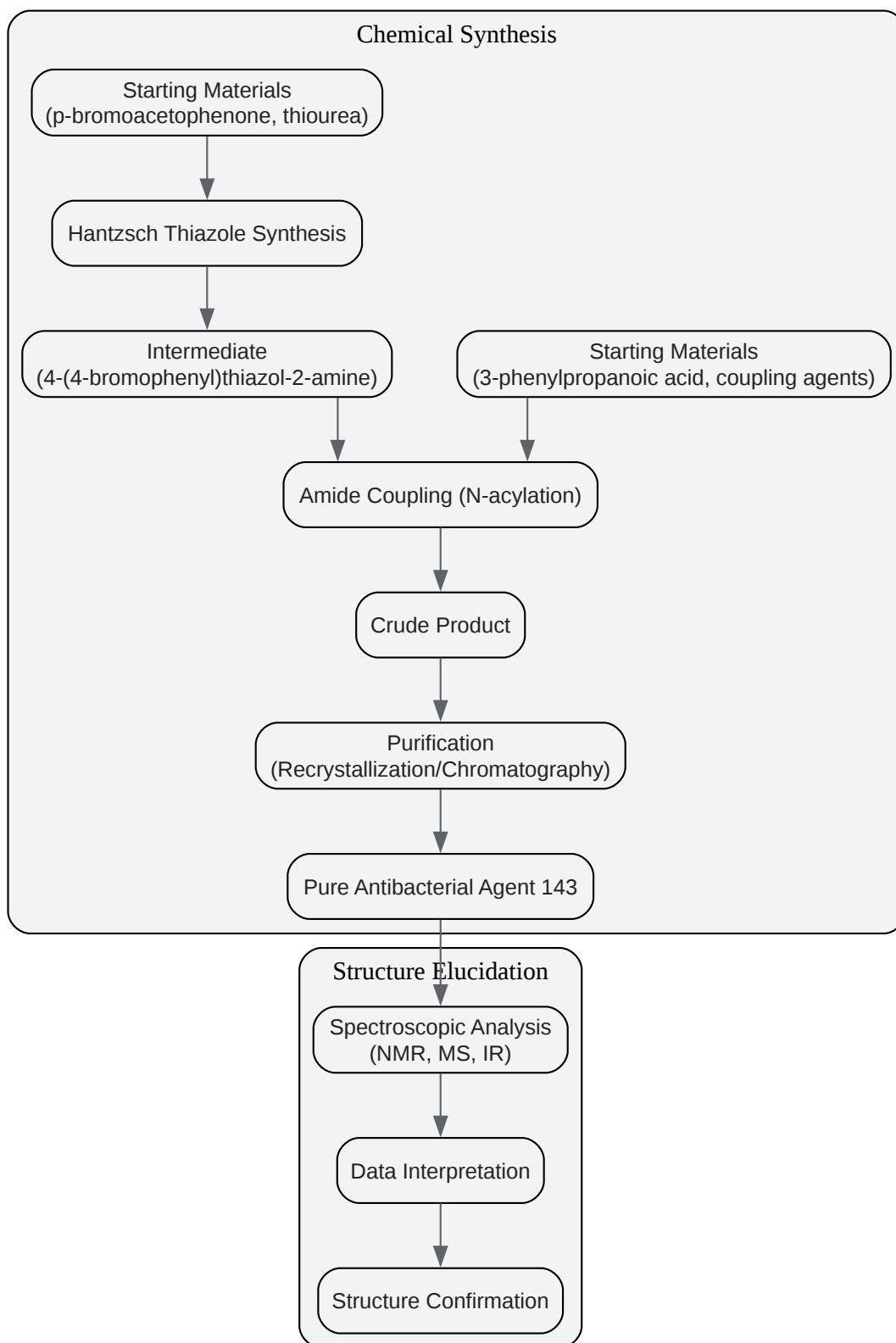
## Antibacterial Activity

The compound has been evaluated for its in vitro antibacterial efficacy, with the following Minimum Inhibitory Concentrations (MICs) reported[1][2]:

Bacterial Strain	ATCC Number	MIC (µg/mL)
Bacillus subtilis	6633	25
Staphylococcus aureus	6538	25
Pseudomonas aeruginosa	13525	50
Escherichia coli	35218	50

## Proposed Pathway for Synthesis and Structure Elucidation

The structural determination of **Antibacterial Agent 143** would logically follow a two-stage process: chemical synthesis followed by spectroscopic analysis.



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**Figure 1:** Logical workflow for the synthesis and structural elucidation of **Antibacterial Agent 143**.

## Experimental Protocols

The following protocols are standard and robust methodologies for the synthesis of N-acylated 2-aminothiazole derivatives and are proposed for the synthesis of **Antibacterial Agent 143**.

### Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)

This procedure follows the well-established Hantzsch thiazole synthesis.

- **Reaction Setup:** To a solution of p-bromoacetophenone (1 mole equivalent) in ethanol, add thiourea (2 mole equivalents) and iodine (1 mole equivalent).
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
- **Isolation:** Filter the solid precipitate and wash with cold ethanol to remove any unreacted starting materials.
- **Purification:** The crude product can be further purified by recrystallization from ethanol to yield the pure intermediate, 4-(4-bromophenyl)thiazol-2-amine.

### Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylpropanamide (Antibacterial Agent 143)

This step involves the N-acylation of the 2-aminothiazole intermediate.

- **Reaction Setup:** Dissolve 4-(4-bromophenyl)thiazol-2-amine (1 mole equivalent) and 3-phenylpropanoic acid (1.2 mole equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- **Coupling Agent Addition:** Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mole equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
- **Reaction:** Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- **Work-up:** Once the reaction is complete, filter the mixture to remove the urea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

## Structural Characterization Data (Representative)

The following tables present the expected spectroscopic data for **Antibacterial Agent 143** based on its known structure and data from analogous compounds.

### <sup>1</sup>H NMR Spectroscopy Data (Expected)

(Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.2	s	1H	-NH- (amide)
~7.8-7.9	d	2H	Ar-H (bromophenyl)
~7.6-7.7	d	2H	Ar-H (bromophenyl)
~7.5	s	1H	Thiazole-H
~7.2-7.4	m	5H	Ar-H (phenyl)
~3.0	t	2H	-CH <sub>2</sub> - (adjacent to phenyl)
~2.8	t	2H	-CH <sub>2</sub> - (adjacent to carbonyl)

## <sup>13</sup>C NMR Spectroscopy Data (Expected)

(Solvent: DMSO-d<sub>6</sub>, Frequency: 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~171.0	C=O (amide)
~158.0	C2-thiazole (C-N)
~149.0	C4-thiazole
~141.0	Quaternary Ar-C (phenyl)
~133.0	Quaternary Ar-C (bromophenyl)
~131.8	Ar-CH (bromophenyl)
~128.5	Ar-CH (phenyl)
~128.4	Ar-CH (phenyl)
~128.0	Ar-CH (bromophenyl)
~126.2	Ar-CH (phenyl)
~121.0	Quaternary Ar-C (C-Br)
~108.0	C5-thiazole
~38.0	-CH <sub>2</sub> - (adjacent to carbonyl)
~31.0	-CH <sub>2</sub> - (adjacent to phenyl)

## Mass Spectrometry Data (Expected)

m/z	Interpretation
373/375	[M+H] <sup>+</sup> isotopic pattern for Br
254/256	Fragment corresponding to [4-(4-bromophenyl)thiazol-2-amine] <sup>+</sup>
131	Fragment corresponding to [C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
105	Fragment corresponding to [C <sub>6</sub> H <sub>5</sub> CH <sub>2</sub> ] <sup>+</sup>

## Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information regarding the specific mechanism of action or any associated signaling pathways for **Antibacterial Agent 143**. Further research, including target identification and mechanism-of-action studies, would be required to elucidate its mode of antibacterial activity.

## Conclusion

The chemical structure of **Antibacterial Agent 143**, N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylpropanamide, can be confidently assigned based on its known chemical identifiers and the application of standard, well-documented synthetic and spectroscopic techniques common to this class of compounds. The provided protocols and representative data serve as a robust guide for the synthesis, purification, and structural confirmation of this and related antibacterial agents. Future work should focus on elucidating its specific molecular target and mechanism of action to better understand its therapeutic potential.

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## References

- 1. Synthesis, antibacterial activity and quantum-chemical studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Novel 2,4-Disubstituted Thiazoles as Possible Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
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